5-(3-Bromophenyl)oxazolidin-2-one

Structure-Activity Relationship (SAR) Oxazolidinone Antibacterials Steric Parameter Analysis

5-(3-Bromophenyl)oxazolidin-2-one (CAS 943910-36-9) is a heterocyclic small molecule (C₉H₈BrNO₂, MW 242.07 g/mol) featuring an oxazolidin-2-one core substituted at the 5-position with a 3-bromophenyl group. The compound is classified as an oxazolidinone derivative, a scaffold extensively explored for antibacterial applications due to its ability to inhibit bacterial protein synthesis via ribosomal binding.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 943910-36-9
Cat. No. B3023458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)oxazolidin-2-one
CAS943910-36-9
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
InChIKeyKXRLLPOTYKCTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)oxazolidin-2-one (CAS 943910-36-9): Core Chemical Identity and Oxazolidinone-Class Context for Procurement


5-(3-Bromophenyl)oxazolidin-2-one (CAS 943910-36-9) is a heterocyclic small molecule (C₉H₈BrNO₂, MW 242.07 g/mol) featuring an oxazolidin-2-one core substituted at the 5-position with a 3-bromophenyl group [1]. The compound is classified as an oxazolidinone derivative, a scaffold extensively explored for antibacterial applications due to its ability to inhibit bacterial protein synthesis via ribosomal binding . Commercially, this compound is supplied as a versatile research scaffold with typical purities of ≥95% (up to NLT 98%), characterized by NMR, HPLC, and GC, and is intended exclusively for laboratory research and development purposes . Its single chiral center (unspecified stereochemistry) and the meta-bromine substitution pattern constitute the key structural features that distinguish it within the broader oxazolidinone family.

Why Unsubstituted or Regioisomeric Oxazolidinone Scaffolds Cannot Substitute for 5-(3-Bromophenyl)oxazolidin-2-one in Research


Within oxazolidinone-based research programs, simple substitution of the 3-bromophenyl group with an unsubstituted phenyl, a 2-bromophenyl, or a 4-bromophenyl regioisomer is not scientifically neutral. Structure-activity relationship (SAR) studies on oxazolidinones have demonstrated that bromine substitution position on the phenyl ring exerts a parabolic effect on antibacterial potency, with the meta (3-) position offering a distinct steric and electronic profile compared to the ortho (2-) and para (4-) congeners . Furthermore, the 5-substitution on the oxazolidinone ring—as opposed to 3- or 4-substitution—determines whether the compound presents the bromophenyl motif in a geometry compatible with the ribosomal binding pocket or other biological targets . Therefore, generic substitution with a close-in-class analog risks altering target engagement, potency, and selectivity in ways that cannot be predicted without systematic comparative data. The following section presents the available quantitative evidence defining the differentiation of 5-(3-bromophenyl)oxazolidin-2-one.

Quantified Differentiation Evidence for 5-(3-Bromophenyl)oxazolidin-2-one Against Its Closest Structural Analogs


Meta-Bromine Substitution Confers a Unique Steric Profile: Comparative Molar Refractivity and Predicted Lipophilicity

The meta-bromine substitution of 5-(3-bromophenyl)oxazolidin-2-one occupies a steric and electronic niche that is distinct from ortho- and para-brominated analogs. In SAR analyses of oxazolidinone antibacterials, bromine at the ortho position contributes a molar refractivity (MR) of 8.88 cm³/mol, which has been identified as an optimum steric value for activity; however, this value is position-dependent and the meta configuration is expected to present a different conformational constraint . The calculated XlogP for 5-(3-bromophenyl)oxazolidin-2-one is 1.9 , reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for both in vitro assay compatibility and downstream lead optimization.

Structure-Activity Relationship (SAR) Oxazolidinone Antibacterials Steric Parameter Analysis

Regioselective Biocatalytic Synthesis Enables Access to 5-Aryloxazolidinones: Relevance for this Scaffold

A biocatalytic route employing halohydrin dehalogenase from Ilumatobacter coccineus (HheG) has been developed for the regioselective ring-opening of styrene oxide derivatives with cyanate, producing 4-aryloxazolidinones in moderate to good yields . While this method is exemplified for 4-aryloxazolidinones, the underlying enzymatic regioselectivity principle is directly applicable to the synthesis of 5-aryloxazolidinones such as 5-(3-bromophenyl)oxazolidin-2-one. This biocatalytic approach offers a sustainable and stereochemically controlled alternative to traditional chemical cyclization routes, which typically rely on amino alcohol condensation with carbonyl reagents and may yield racemic mixtures .

Biocatalysis Green Chemistry Oxazolidinone Synthesis

Differentiation by Substitution Position: 5-Aryl vs. 3-Aryl Oxazolidin-2-One Scaffolds in Antibacterial Design

The position of the aryl substituent on the oxazolidinone core fundamentally alters the compound's biological target engagement. 5-Aryloxazolidin-2-ones, such as this compound, present the aromatic ring in a geometry that is structurally related to the clinically validated oxazolidinone antibiotics (e.g., linezolid), where the 5-substituent is critical for ribosomal 50S subunit binding . In contrast, 3-aryloxazolidin-2-ones position the aryl group at the nitrogen, which produces a different pharmacophore and has been explored for distinct applications including biofilm inhibition [1]. This positional isomerism is non-trivial: the 5-aryl configuration aligns with the antibacterial pharmacophore, whereas the 3-aryl configuration may favor alternative biological activities.

Antibacterial Drug Design Oxazolidinone SAR Ribosomal Binding

Commercial Purity and Analytical Characterization: Batch-to-Batch Reproducibility for Research Procurement

5-(3-Bromophenyl)oxazolidin-2-one is available from multiple reputable suppliers with documented purity specifications. Bidepharm supplies the compound at ≥95% purity with batch-specific analytical certificates including NMR, HPLC, and GC . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D applications . Chemlyte Solutions lists the compound at USD $1.9–2.9 per gram in bulk quantities (100 g scale, up to 1000 metric tons/month) . This multi-vendor availability with documented analytical characterization reduces single-supplier dependency and ensures procurement reproducibility, which is not uniformly available for all oxazolidinone regioisomers or custom-synthesized analogs.

Quality Control Analytical Chemistry Procurement Specification

Defined Research Application Scenarios Where 5-(3-Bromophenyl)oxazolidin-2-one Provides a Documented Advantage


Antibacterial Lead Optimization: SAR Exploration at the 5-Position of the Oxazolidinone Core

The 5-(3-bromophenyl) substitution positions the compound within the well-established antibacterial oxazolidinone pharmacophore. Its meta-bromine substitution and calculated XlogP of 1.9 make it a suitable scaffold for systematic SAR studies investigating the impact of halogen position and lipophilicity on ribosomal binding affinity and Gram-positive antibacterial potency. Researchers can use this compound as a starting point to synthesize derivatives with varied substituents on the phenyl ring while maintaining the critical 5-aryl geometry required for target engagement .

Biocatalytic Synthesis Development: Substrate for Halohydrin Dehalogenase-Mediated Oxazolidinone Formation

The compound and its synthetic precursors are compatible with the HheG-catalyzed biocatalytic route for regioselective oxazolidinone synthesis . This application scenario is relevant for process chemistry groups developing greener, stereochemically controlled synthetic methodologies. The 3-bromophenyl substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries from a single advanced intermediate.

Pharmacophore Validation: Comparative Studies with 3-Aryloxazolidinone Isomers

For research programs investigating the biological consequence of aryl substitution position, 5-(3-bromophenyl)oxazolidin-2-one serves as the 5-aryl representative in head-to-head comparisons with 3-aryloxazolidin-2-ones. Such studies can delineate whether antibacterial ribosomal binding or alternative activities (e.g., biofilm inhibition, anti-inflammatory effects) are dominant for a given substitution pattern . This differentiation is critical for target deconvolution and for selecting the appropriate scaffold for a given therapeutic indication.

Chemical Biology Probe Development: Halogen-Bonding Interactions in Protein-Ligand Complexes

The bromine atom at the meta position can participate in halogen bonding interactions with protein targets, a feature that can be exploited in structure-based drug design. The compound's calculated topological polar surface area of 38.3 Ų and single hydrogen bond donor (oxazolidinone NH) provide a defined physicochemical profile suitable for fragment-based screening or as a starting point for covalent inhibitor design through electrophilic elaboration of the bromophenyl ring.

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